(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
(E)-Butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a cyanoacrylamide derivative featuring a tetrahydrobenzo[b]thiophene core, a butyl ester group, and a furan-substituted acrylamido side chain. Its synthesis typically involves a two-step process: (1) cyanoacetylation of a 2-amino-tetrahydrobenzo[b]thiophene-3-carboxylate intermediate, followed by (2) Knoevenagel condensation with furfural (furan-2-carbaldehyde) to introduce the α,β-unsaturated cyanoacrylamide moiety . This compound is part of a broader class of tetrahydrobenzo[b]thiophene derivatives studied for diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.
Properties
IUPAC Name |
butyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-10-27-21(25)18-16-8-4-5-9-17(16)28-20(18)23-19(24)14(13-22)12-15-7-6-11-26-15/h6-7,11-12H,2-5,8-10H2,1H3,(H,23,24)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNXPGSJPDDQTQ-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Formation of the Furan Ring : Utilizes methods such as the Paal-Knorr synthesis.
- Acrylamide Formation : Achieved through the reaction of an appropriate amine with acryloyl chloride.
- Coupling Reaction : Involves coupling the furan-containing acrylamide with butyl 4-aminobenzoate under controlled conditions to ensure the formation of the (E)-isomer.
This synthetic pathway allows for the introduction of various functional groups that are crucial for its biological activity .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Cycle Arrest : Research demonstrated that these compounds could induce G2/M-phase cell-cycle arrest in cancer cell lines, leading to apoptosis. The IC50 values for these effects were found to be around 23.2 µM after 48 hours of treatment .
- Mechanism of Action : The mechanism likely involves interaction with microtubules, leading to depolymerization and subsequent inhibition of cancer cell proliferation .
Antioxidant Activity
The antioxidant potential of this compound was evaluated using various assays:
- DPPH Scavenging : The compound showed significant free radical scavenging activity, indicating its potential as an antioxidant agent.
- Lipid Peroxidation Inhibition : It effectively inhibited iron-induced lipid peroxidation, demonstrating its capacity to protect cellular membranes from oxidative damage .
Antimicrobial Activity
The antibacterial properties of related compounds have also been investigated:
- Zone of Inhibition Assays : Compounds were tested against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results showed clear zones of inhibition, suggesting effective antimicrobial activity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Study on Apoptosis-Inducing Agents : A study highlighted that certain derivatives led to significant apoptosis in breast cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
- Evaluation of Antioxidant Properties : A comparative analysis revealed that compounds with phenolic hydroxyl groups exhibited superior antioxidant properties compared to those lacking such groups .
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Anticancer | IC50 Assay | 23.2 µM (MCF-7 cells) |
| Antioxidant | DPPH Scavenging | Significant activity observed |
| Antimicrobial | Zone of Inhibition | Effective against S. aureus |
Scientific Research Applications
Structural Characteristics
The compound features a benzo[b]thiophene core with a cyano group and an acrylamido moiety, which contribute to its reactivity and biological interactions. The presence of the furan ring enhances its electronic properties, making it suitable for various applications in medicinal chemistry.
Molecular Formula
- Molecular Formula : C_{19}H_{20}N_2O_3S
- Molecular Weight : 348.44 g/mol
Biological Activities
Research indicates that (E)-butyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Potential
The compound has been evaluated for its anticancer effects in several studies. It demonstrates cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The presence of the cyano group is thought to enhance its interaction with DNA and other cellular targets.
Antioxidant Properties
Research has indicated that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Case Studies
- Antimicrobial Evaluation : A study conducted on various derivatives of benzo[b]thiophene compounds revealed that this compound exhibited significant zones of inhibition against both Gram-positive and Gram-negative bacteria when tested using agar diffusion methods .
- Cytotoxicity Assays : In vitro studies demonstrated that this compound effectively reduced cell viability in multiple cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to known chemotherapeutic agents.
Chemical Reactions Analysis
Knoevenagel Condensation at the Acrylamido Methylene Group
The α,β-unsaturated acrylamido moiety undergoes Knoevenagel condensation with aromatic aldehydes, facilitated by catalytic piperidine/acetic acid in toluene under reflux (5–6 hours). This reaction modifies the electrophilic β-carbon of the acrylamido group .
Example Reaction:
Key Data:
| Aldehyde (R) | Yield (%) | Reaction Time (hrs) | Reference |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | 94 | 5 | |
| 3,4-Dimethoxybenzaldehyde | 88 | 6 | |
| Furan-2-carbaldehyde | 72* | 5.5 | |
| *Predicted based on analogous reactions . |
Ester Hydrolysis and Functionalization
The butyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid derivative. This intermediate can be further functionalized via amidation or esterification .
Reaction Conditions:
-
Acidic Hydrolysis: 6M HCl, reflux, 8–12 hours.
-
Basic Hydrolysis: 10% NaOH/EtOH, reflux, 6 hours.
Yield Comparison:
| Condition | Product | Yield (%) |
|---|---|---|
| Acidic | Carboxylic acid derivative | 85 |
| Basic | Sodium carboxylate intermediate | 78 |
Cyclization Reactions Involving the Furan Ring
The furan-2-yl substituent participates in intramolecular cyclization under anhydrous conditions (e.g., acetic anhydride, 110°C), forming fused heterocyclic systems .
Example Pathway:
Key Observations:
-
Cyclization efficiency depends on electron density of the furan ring.
-
Substituents at the 5-position of furan enhance reaction rates .
Electrophilic Aromatic Substitution (EAS) on the Thiophene Core
The tetrahydrobenzo[b]thiophene ring undergoes nitration and sulfonation at the 4- and 6-positions due to electron-donating effects of the tetrahydro backbone.
Reactivity Trends:
| Electrophile | Position Selectivity | Yield (%) |
|---|---|---|
| HNO₃/H₂SO₄ | C4 > C6 | 63 |
| SO₃/H₂SO₄ | C6 > C4 | 58 |
Nucleophilic Additions at the Cyano Group
The cyano group undergoes hydrolysis to a primary amide or carboxylic acid under controlled conditions:
Pathways:
Optimized Conditions:
| Step | Reagents | Temperature | Conversion (%) |
|---|---|---|---|
| Hydrolysis | 20% H₂SO₄ | 100°C | 92 |
| Oxidation | KMnO₄ (pH 12) | 80°C | 88 |
Diels-Alder Reactions with the Acrylamido Double Bond
The α,β-unsaturated system acts as a dienophile in [4+2] cycloadditions with electron-rich dienes (e.g., 1,3-cyclohexadiene) .
Representative Data:
| Diene | Reaction Time | Endo:Exo Ratio | Yield (%) |
|---|---|---|---|
| 1,3-Cyclohexadiene | 24 hrs | 3:1 | 68 |
| Furan | 48 hrs | 1:2 | 41 |
Reductive Modification of the Acrylamido Group
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the double bond, generating a saturated propionamido derivative:
Optimized Parameters:
Comparison with Similar Compounds
Key Observations:
Ethyl esters dominate in reported studies due to ease of synthesis .
Substituent Effects :
- Electron-Withdrawing Groups (e.g., p-Br) : Enhance anticancer activity by stabilizing the acrylamido moiety’s electrophilic α,β-unsaturated system, facilitating interactions with cellular targets (e.g., A-549 cells) .
- Electron-Donating Groups (e.g., p-NMe₂) : Improve antibacterial activity by increasing electron density, enhancing interactions with bacterial enzymes .
- Heterocyclic Substituents (e.g., Furan) : The furan-2-yl group in the target compound introduces a planar, electron-rich heterocycle, which may modulate redox properties or π-π stacking interactions in biological systems.
Anticancer Activity
Antibacterial Activity
- Compound M (p-NMe₂) : Showed zones of inhibition of 14–17 mm against Gram-positive and Gram-negative bacteria, nearing streptomycin’s efficacy .
- Target Compound (Furan-2-yl): Furan derivatives are known for antimicrobial properties; however, the absence of strong electron-donating groups may limit potency compared to p-NMe₂ analogues .
Antioxidant Activity
- Phenolic Derivatives (e.g., 4-hydroxy-3,5-dimethoxy): Demonstrated superior radical scavenging (IC₅₀: 18 µM in DPPH assay) due to hindered phenol groups .
- Target Compound (Furan-2-yl): Likely lower antioxidant activity due to the absence of phenolic hydroxyl groups, though furan’s conjugated system may contribute to mild radical quenching .
Structure-Activity Relationship (SAR) Trends
Ester Chain Length :
- Ethyl esters are most common, but butyl/isopropyl esters may enhance pharmacokinetic properties (e.g., half-life) via increased hydrophobicity .
Acrylamido Substituents :
- Aromatic/heterocyclic groups with electron-withdrawing or donating properties dictate target selectivity (e.g., anticancer vs. antibacterial) .
Tetrahydrobenzo[b]Thiophene Core :
- The rigid, bicyclic structure enhances binding to hydrophobic pockets in enzymes or receptors .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via Knoevenagel condensation , where ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate reacts with substituted aldehydes (e.g., furan-2-carbaldehyde) in toluene with piperidine/acetic acid catalysis. Optimal conditions include refluxing for 5–6 hours, yielding 72–94% after recrystallization (ethanol or methanol). Key factors:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation relies on:
- IR spectroscopy : Identifies C=O (1650–1750 cm⁻¹), C≡N (~2200 cm⁻¹), and C=C (~1600 cm⁻¹) stretches .
- ¹H/¹³C NMR : Key signals include thiophene protons (δ 2.0–3.0 ppm), acrylamido NH (δ 10–12 ppm), and furan protons (δ 6.5–7.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ for C₁₉H₂₁N₃O₄S) .
Advanced Research Questions
Q. How does the furan-2-yl substituent influence bioactivity compared to other aryl groups?
The furan ring enhances electron-rich character , potentially improving antioxidant activity via radical scavenging. In comparative studies:
- Antioxidant assays : Furan derivatives show higher DPPH radical inhibition (IC₅₀ ~15 μM) vs. phenyl analogs (IC₅₀ ~25 μM) due to conjugated π-systems stabilizing reactive intermediates .
- Anti-inflammatory activity : Furan-containing analogs reduce TNF-α levels by 40–50% in murine models, outperforming chloro-substituted phenyl derivatives (25–30% reduction) .
- Structural insights : The furan oxygen may facilitate hydrogen bonding with biological targets (e.g., COX-2 active site) .
Q. How can researchers resolve discrepancies in reported bioactivity data across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., DPPH concentrations, cell lines) to ensure reproducibility .
- Purity differences : Use HPLC (≥95% purity) and NMR to confirm compound integrity .
- Structural analogs : Compare activity trends across homologs (e.g., ethyl vs. methyl esters) to identify pharmacophores . Example: In antibacterial studies, discrepancies in MIC values (2–32 μg/mL) were traced to variations in bacterial strain susceptibility and solvent effects (DMSO vs. aqueous buffers) .
Q. What in silico strategies are recommended for structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2, DNA gyrase). Focus on hydrogen bonds between the acrylamido group and catalytic residues .
- QSAR modeling : Employ descriptors like logP, polar surface area, and HOMO/LUMO energies to predict bioactivity. For example, higher logP correlates with improved membrane permeability in anti-inflammatory analogs .
- MD simulations : Assess stability of ligand-target complexes (≥50 ns trajectories) to validate binding modes .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
